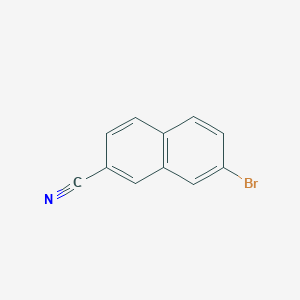

7-Bromo-2-naphthonitrile

説明

Significance of Naphthonitrile Scaffolds in Organic Synthesis and Functional Materials

Naphthonitrile scaffolds, the core structure of 7-Bromo-2-naphthonitrile, are of considerable importance in the fields of organic synthesis and materials science. iipseries.orgosti.gov The rigid, aromatic nature of the naphthalene (B1677914) ring system provides a robust framework for the construction of elaborate molecular architectures. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, or can participate in cycloaddition reactions.

In organic synthesis, naphthonitrile derivatives serve as key intermediates in the preparation of pharmaceuticals and agrochemicals. iipseries.orgevitachem.com Their structural motifs are found in numerous biologically active compounds. nih.gov The ability to introduce diverse substituents onto the naphthalene ring allows for the fine-tuning of a molecule's properties, a crucial aspect of drug discovery and development. nih.gov

Furthermore, the electronic properties of the naphthalene system make naphthonitrile scaffolds attractive for the development of functional materials. iipseries.org These scaffolds are incorporated into liquid crystals, which are essential for display technologies, and are used in the formulation of materials with specific electronic or optical properties, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices.

Historical Context of Bromonaphthalene Derivatives in Academic Inquiry

Bromonaphthalene derivatives have a long history in academic research, valued for their utility as precursors for a wide range of substituted naphthalene compounds. sci-hub.ruwikipedia.org The bromine atom serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. evitachem.com This reactivity has made bromonaphthalenes indispensable tools for synthetic chemists.

Historically, the preparation of specific bromonaphthalene isomers presented a significant challenge. sci-hub.ru However, advancements in synthetic methodologies have led to more efficient and selective bromination techniques, expanding the availability and utility of these compounds. sci-hub.ru Research into bromonaphthalenes has also contributed to a deeper understanding of aromatic substitution reactions and the electronic properties of naphthalene systems. Their phosphorescent properties have also made them subjects of interest in photophysical studies. sci-hub.ru

Scope and Research Trajectories for this compound

The unique combination of a bromine atom and a nitrile group on the same naphthalene scaffold positions this compound as a compound with broad research potential. Current and future research trajectories for this molecule are likely to focus on several key areas:

Complex Molecule Synthesis: this compound is an ideal starting material for the synthesis of highly functionalized naphthalene derivatives. The bromine and nitrile groups can be selectively manipulated to introduce a variety of substituents, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the bromine can be used for cross-coupling reactions while the nitrile can be hydrolyzed or reduced. evitachem.com

Development of Novel Functional Materials: The electronic properties of the this compound scaffold make it a promising candidate for the development of new organic electronic materials. Research is likely to explore its incorporation into polymers, dyes, and other materials with tailored optical and electronic properties.

Catalysis: Naphthalene-based ligands are known to be effective in various catalytic systems. The functional handles on this compound could be used to synthesize novel ligands for transition metal catalysis, potentially leading to the development of more efficient and selective catalysts for a range of organic transformations.

Interactive Data Tables

Below are tables summarizing key data for this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H6BrN nih.gov |

| Molecular Weight | 232.08 g/mol nih.govsigmaaldrich.com |

| CAS Number | 885227-79-2 nih.govsigmaaldrich.com |

| Appearance | Not explicitly stated, but related compounds are off-white or light brown solids acs.org |

| Purity | Typically ≥98% sigmaaldrich.comfluorochem.co.uk |

| LogP | 3.6 nih.gov |

Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | 8.15 (s, 1H, ArH), 8.24 (d, 1H, J = 7.4 Hz, ArH), 7.90-7.62 (m, 4H, ArH) google.com |

| IUPAC Name | 7-bromonaphthalene-2-carbonitrile nih.govsigmaaldrich.com |

| InChI Key | ZFAPXUUMFUYDDB-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAPXUUMFUYDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659311 | |

| Record name | 7-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885227-79-2 | |

| Record name | 7-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity Profiles and Reaction Mechanisms for 7 Bromo 2 Naphthonitrile

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of 7-Bromo-2-naphthonitrile, the bromine atom is the leaving group, and the nitrile group is the electron-withdrawing activator. However, the nitrile group is located at the C2 position, which is neither ortho nor para to the C7 bromine. This geometric arrangement means the nitrile group cannot stabilize the negative charge of the Meisenheimer intermediate through direct resonance delocalization. Consequently, this compound is expected to be relatively unreactive towards traditional SNAr reactions under standard conditions. While aryl halides with activating groups in non-ideal positions can sometimes undergo substitution, it typically requires harsh conditions, such as high temperatures and very strong nucleophiles. Therefore, the bromine moiety in this specific isomer is not readily displaced by nucleophiles via the classical SNAr pathway, making other reaction manifolds, such as transition-metal-catalyzed couplings, more synthetically useful.

Radical-Mediated Pathways and Electron Transfer Processes

The carbon-bromine bond in this compound can be cleaved homolytically to generate a 7-(2-cyanonaphthyl) radical. This transformation can be achieved through several established methods for aryl radical generation from aryl halides. Common approaches include:

Tin-Based Methods: Reaction with radical initiators like azobisisobutyronitrile (AIBN) in the presence of a hydrogen-atom donor such as tributyltin hydride (n-Bu₃SnH).

Photoredox Catalysis: Using visible light in combination with a suitable photocatalyst to induce the reduction of the aryl bromide, leading to the cleavage of the C-Br bond.

Once formed, the highly reactive 7-(2-cyanonaphthyl) radical can participate in a variety of subsequent transformations. These include intramolecular cyclizations if a suitable tethered reaction partner is present, or intermolecular reactions such as addition to π-systems (e.g., alkenes or arenes) or hydrogen atom abstraction from a solvent or reagent to yield 2-naphthonitrile (B358459). The specific pathway taken would depend on the reaction conditions and the other species present in the mixture.

Single electron transfer (SET) processes can play a significant role in the reactivity of aromatic systems, particularly those bearing electron-withdrawing groups. The extended π-system of the naphthalene (B1677914) core, combined with the strongly electron-withdrawing nitrile group, makes this compound a potential electron acceptor.

In an SET process, an electron can be transferred from a donor species (a reductant or a photoexcited molecule) to the this compound molecule. This would form a radical anion, [this compound]•⁻. This intermediate can be a key species in certain reaction pathways. For instance, under reductive conditions, this radical anion could subsequently lose a bromide ion (Br⁻) to generate the 7-(2-cyanonaphthyl) radical, which can then be trapped by other reagents. This sequence is a key feature of Sᵣₙ1 (substitution, radical-nucleophilic, unimolecular) reactions, although these are less common than cross-coupling pathways for simple aryl bromides. Photoinduced electron transfer is another relevant process where excitation of a donor or the naphthonitrile itself could initiate an electron transfer event, leading to radical-based bond formation or cleavage.

Cross-Coupling Reactions Involving the Bromine and Nitrile Functionalities

The C(sp²)–Br bond in this compound makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The nitrile group is generally stable under the conditions of these reactions.

While specific examples detailing the use of this compound are not widespread in readily accessible literature, its reactivity can be confidently inferred from numerous studies on other bromonaphthalene isomers and related aryl bromides. These reactions provide powerful methods for elaborating the naphthalene scaffold.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is widely used for synthesizing biaryl compounds. This compound would be expected to couple efficiently with various aryl- and vinylboronic acids.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is a highly reliable method for the synthesis of arylalkynes, which are valuable synthetic intermediates.

Stille Coupling: In this reaction, the aryl bromide is coupled with an organostannane (organotin) reagent. The Stille coupling is known for its tolerance of a wide variety of functional groups.

The tables below present typical conditions for these reactions using bromonaphthalene substrates as representative examples of the expected reactivity of this compound.

Table 1: Representative Suzuki Coupling of a Bromonaphthalene Derivative

| Electrophile | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromo-2-methyl-2,1-borazaronaphthalene | Potassium 1-propenyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 92% |

Data sourced from a study on related azaborine heterocycles, demonstrating the general applicability to naphthalene-like systems.

Table 2: Representative Copper-Free Sonogashira Coupling of Bromonaphthalene

| Electrophile | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1-Bromonaphthalene (B1665260) | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / SPhos | TBAF | THF | 91% |

Data sourced from a study on copper-free Sonogashira reactions of various aryl bromides.

Table 3: Representative Stille Coupling for Naphthol Synthesis

| Electrophile | Coupling Partner | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 2-Bromobenzyl bromide | Tributylallylstannane | Pd(PPh₃)₄ | CO (1 atm), Toluene, 80 °C | 96% |

This example illustrates a carbonylative Stille coupling, a variant of the standard reaction, which is then used to construct a naphthol ring system.

Beyond the Suzuki, Sonogashira, and Stille reactions, the bromine atom of this compound serves as a key functional group for other important bond-forming reactions.

Carbon-Carbon Bond Formation: Other palladium-catalyzed reactions, such as the Heck reaction (coupling with an alkene) and Negishi coupling (coupling with an organozinc reagent), are also highly applicable to aryl bromides like this compound. These methods further expand the possibilities for introducing diverse carbon-based substituents onto the naphthalene core.

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. This reaction would allow for the synthesis of 7-amino-2-naphthonitrile derivatives from this compound and a primary or secondary amine. Similarly, the analogous Buchwald-Hartwig ether synthesis can be used to form carbon-oxygen bonds, yielding aryl ethers. These reactions are particularly valuable when the SNAr approach is not feasible. Given the expected low reactivity of this compound in SNAr reactions, the Buchwald-Hartwig coupling represents the most practical and versatile strategy for introducing nitrogen and oxygen nucleophiles at the C7 position.

Table 4: Representative Buchwald-Hartwig Amination of an Aryl Bromide

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 98% |

Data sourced from seminal work in the field, representing a typical system for C-N bond formation.

Derivatization Strategies for Advanced Naphthonitrile Architectures

The strategic modification of this compound is crucial for synthesizing a diverse array of complex naphthonitrile-based molecules. Derivatization can be targeted at two primary locations: the nitrile functional group and the bromine-substituted naphthalene ring system. These modifications allow for the construction of advanced molecular architectures with tailored electronic and structural properties.

Conversion of the Nitrile Group to Other Functional Moieties

The nitrile group of this compound is a versatile functional handle that can be converted into several other important chemical moieties. These transformations significantly broaden the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For instance, treatment with a strong acid like aqueous sulfuric acid (H₂SO₄) or a strong base such as sodium hydroxide (B78521) (NaOH), followed by acidic workup, converts the nitrile to 7-bromo-2-naphthoic acid. This carboxylic acid derivative serves as a key intermediate for the synthesis of esters, amides, and other acid-derived functional groups. While direct hydrolysis of this compound is a standard transformation, related compounds like 7-bromo-3-hydroxy-naphthalene-2-carboxylic acid are synthesized via different routes, highlighting the importance of the carboxylic acid functionality in this class of molecules.

Reduction to Amines: The nitrile can be reduced to a primary amine, (7-bromonaphthalen-2-yl)methanamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, or through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting aminomethylnaphthalene is a valuable building block for constructing more complex molecules, including ligands and pharmacologically active compounds.

Conversion to Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with azides, most commonly sodium azide (B81097) (NaN₃) in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride (NH₄Cl), to form a tetrazole ring. This transformation yields 5-(7-bromonaphthalen-2-yl)-1H-tetrazole, a compound that is often used as a bioisostere for a carboxylic acid group in medicinal chemistry due to its similar acidity and steric profile.

A summary of these potential conversions is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | 1. H₂SO₄ (aq), Δ or NaOH (aq), Δ2. H₃O⁺ | 7-Bromo-2-naphthoic acid | Nitrile to Carboxylic Acid |

| This compound | 1. LiAlH₄, Et₂O2. H₂O | (7-Bromonaphthalen-2-yl)methanamine | Nitrile to Primary Amine |

| This compound | NaN₃, NH₄Cl, DMF, Δ | 5-(7-Bromonaphthalen-2-yl)-1H-tetrazole | Nitrile to Tetrazole |

Functionalization of the Naphthalene Ring System

The bromine atom on the naphthalene ring of this compound provides a reactive site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new C-C bonds, allowing for the introduction of aryl, heteroaryl, alkyl, or alkenyl substituents at the 7-position of the naphthalene core. The reaction conditions are generally mild and tolerant of various functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. This is a key method for synthesizing arylamine derivatives, which are prevalent in materials science and medicinal chemistry. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a wide range of amine coupling partners.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne. The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. The resulting arylalkyne products are versatile intermediates for the synthesis of conjugated systems and complex molecular frameworks.

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or other bases | 7-R-2-naphthonitrile (R = aryl, alkyl, etc.) |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃/Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | 7-(R¹R²N)-2-naphthonitrile |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | 7-(R-C≡C)-2-naphthonitrile |

Mechanistic Investigations through Experimental and Computational Techniques

Understanding the detailed reaction mechanisms for the derivatization of this compound is essential for optimizing reaction conditions and predicting product outcomes. A combination of experimental and computational methods is employed to elucidate these complex pathways.

Trapping Experiments for Reaction Intermediates

Trapping experiments are a powerful experimental technique used to detect and identify transient reaction intermediates. In the context of palladium-catalyzed cross-coupling reactions involving this compound, these experiments can provide evidence for the formation of specific organopalladium species or radical intermediates.

For example, in a hypothetical Sonogashira coupling, if a radical mechanism is suspected, a radical trap such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) could be added to the reaction mixture. If the reaction is inhibited or if a trapped adduct is formed and can be identified, it provides strong evidence for the involvement of radical species. Similarly, in the Buchwald-Hartwig amination, specific reagents can be used to intercept and characterize the palladium(II) amido complexes that are key intermediates in the catalytic cycle.

Deuterium (B1214612) Labeling Studies for Pathway Elucidation

Isotope labeling, particularly with deuterium (D), is a subtle yet powerful tool for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium atoms in a reactant, chemists can trace the path of these atoms throughout the reaction.

One common application is the kinetic isotope effect (KIE), where the rate of a reaction is compared between a normal substrate and its deuterated counterpart. If a C-H bond is broken in the rate-determining step of a reaction, a significant KIE (kH/kD > 1) is typically observed. This technique could be applied to investigate potential C-H activation side reactions on the naphthalene ring during a cross-coupling process. Furthermore, deuterium labeling can help distinguish between different proposed pathways in complex rearrangements or multicomponent reactions by pinpointing the origin and final destination of specific hydrogen atoms.

Kinetic and Thermodynamic Analyses of Reaction Steps

Kinetic Analysis: Experimental kinetic studies involve monitoring the reaction rate as a function of reactant, catalyst, and ligand concentrations. This data helps to formulate a rate law that is consistent with a proposed catalytic cycle. For instance, determining the reaction order with respect to this compound, the coupling partner, and the palladium catalyst can help validate the individual steps of a Suzuki or Buchwald-Hartwig cycle.

Thermodynamic Analysis and Computational Techniques: Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. These calculations provide crucial thermodynamic data (e.g., ΔH, ΔG) and kinetic parameters (e.g., activation energies, Eₐ) for each elementary step, such as oxidative addition, transmetalation, and reductive elimination in a cross-coupling cycle. This information helps to identify the most energetically favorable pathway and rationalize experimentally observed selectivities.

Advanced Spectroscopic Characterization in Research on 7 Bromo 2 Naphthonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For 7-Bromo-2-naphthonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display signals in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns of the six aromatic protons would provide critical information about their relative positions on the naphthalene (B1677914) core. The electron-withdrawing effects of the bromo and cyano substituents would influence the electronic environment of each proton, leading to distinct chemical shifts. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, doublet of doublets), and the magnitude of the coupling constants (J-values) would help to differentiate between ortho, meta, and para relationships.

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eleven distinct signals would be expected. The chemical shifts of these signals would be indicative of the carbon type. For instance, the carbon atom of the nitrile group (-C≡N) would likely appear in the range of 110-125 ppm. The two quaternary carbons to which the bromo and cyano groups are attached, as well as the two carbons at the ring fusion, would also have characteristic chemical shifts. The remaining six aromatic carbons (C-H) would resonate in the typical aromatic region of approximately 120-140 ppm.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values based on general principles of NMR spectroscopy and data from similar compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Chemical Shift (ppm) |

| H-1 | Predicted Value |

| H-3 | Predicted Value |

| H-4 | Predicted Value |

| H-5 | Predicted Value |

| H-6 | Predicted Value |

| H-8 | Predicted Value |

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are crucial. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A COSY spectrum would reveal correlations between protons that are spin-coupled, allowing for the tracing of proton-proton connectivity pathways throughout the aromatic rings. An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms to which they are attached. This would unequivocally link the proton and carbon skeletons of the molecule. Further experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), could provide information about longer-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₁H₆BrN), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to within a few parts per million). This experimental value would then be compared to the theoretically calculated exact mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

| HRMS Data (Theoretical) | |

| Molecular Formula | C₁₁H₆BrN |

| Calculated Exact Mass ([M]) | Calculated Value for C₁₁H₆⁷⁹BrN |

| Calculated Exact Mass ([M+2]) | Calculated Value for C₁₁H₆⁸¹BrN |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show several key absorption bands. A sharp, intense band corresponding to the nitrile (C≡N) stretching vibration would be anticipated in the region of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations would likely appear as a group of weaker bands above 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency "fingerprint" region of the spectrum, often between 500 and 600 cm⁻¹.

Raman Spectroscopy Applications

Raman spectroscopy, which is complementary to IR spectroscopy, could also be used to characterize this compound. The nitrile (C≡N) stretch is also Raman active and would be expected to produce a strong signal. The symmetric vibrations of the naphthalene ring system are often more intense in the Raman spectrum than in the IR spectrum, providing additional structural information.

A summary of the expected vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | >3000 | Expected Value |

| Nitrile C≡N Stretch | 2220-2260 | Expected Value |

| Aromatic C=C Stretch | 1400-1600 | Expected Value |

| C-Br Stretch | 500-600 | Expected Value |

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical characteristics of this compound are primarily determined by the electronic transitions within its aromatic system. The naphthalene rings, substituted with a bromo and a nitrile group, create a unique electronic environment that influences its absorption and emission of light.

Ultraviolet-visible (UV/Vis) spectroscopy is a fundamental technique used to probe the electronic transitions in molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. In the case of aromatic compounds like this compound, these transitions typically involve π-electrons in the naphthalene ring system. The nitrile (-CN) group, being a chromophore, also influences the electronic absorption profile.

The absorption spectra of 2-naphthonitrile (B358459) exhibit characteristic bands corresponding to π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The position and intensity of these absorption bands are sensitive to the solvent environment. The introduction of a bromine atom at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the heavy atom effect and its influence on the electronic distribution within the naphthalene core.

Table 1: UV/Vis Absorption Data for 2-Naphthonitrile in Various Solvents

| Solvent | Absorption Maximum (λmax, nm) |

| Water | 284, 326 |

| Acetonitrile | 284, 326 |

| Methanol | 285, 327 |

| Cyclohexane | 285, 327 |

This data is for the parent compound, 2-naphthonitrile, and serves as a reference for the expected electronic transitions in this compound. islandscholar.ca

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. This luminescent behavior is a key characteristic for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The fluorescence of this compound would originate from the radiative decay of the lowest singlet excited state (S1) to the ground state (S0). The wavelength of the emitted light is typically longer (lower in energy) than the absorbed light, a phenomenon known as the Stokes shift.

Detailed studies on 2-naphthonitrile have characterized its fluorescence properties, including its emission maxima, quantum yields, and fluorescence lifetimes in different solvents. islandscholar.ca The fluorescence quantum yield represents the efficiency of the fluorescence process, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

The presence of the bromine atom in this compound is anticipated to have a significant impact on its luminescent behavior. The heavy bromine atom can enhance intersystem crossing, a process where the molecule transitions from the singlet excited state to a triplet excited state. This can lead to a decrease in fluorescence intensity and quantum yield, and potentially the observation of phosphorescence.

Table 2: Fluorescence Data for 2-Naphthonitrile in Various Solvents

| Solvent | Emission Maximum (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

| Water | 344, 355 | 0.22 | 9.7 |

| Acetonitrile | 343, 354 | 0.25 | 10.8 |

| Methanol | 344, 355 | 0.25 | 10.6 |

| Cyclohexane | 340, 352 | 0.28 | 11.5 |

This data is for the parent compound, 2-naphthonitrile, and provides a baseline for understanding the potential luminescent properties of this compound. islandscholar.ca

Theoretical and Computational Chemistry Investigations of 7 Bromo 2 Naphthonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 7-Bromo-2-naphthonitrile at the atomic level. These calculations provide a quantitative description of the molecule's electronic distribution and its three-dimensional arrangement.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry.

These studies reveal the planarity of the naphthalene (B1677914) core, with the bromo and cyano substituents lying in the same plane. The calculations provide precise bond lengths and angles, which are expected to be in good agreement with experimental data if available. For instance, the C-Br and C-CN bond lengths are key parameters that influence the molecule's reactivity. The presence of the electron-withdrawing cyano group and the bromo substituent is predicted to induce notable changes in the electronic distribution across the naphthalene ring system compared to unsubstituted naphthalene. A study on a related bromophenylnaphthopyran molecule, using the B3LYP/6-31+G(d) level of theory, highlights how DFT can be used to determine molecular geometry and other properties. asianpubs.org

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-C≡N Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| Naphthalene Ring C-C Bond Lengths | 1.37 - 1.43 Å |

| C-C-C Bond Angles (in ring) | ~120° |

Note: These are typical values and the exact figures would be obtained from specific DFT calculations on this compound.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a high level of theory for electronic structure calculations. While computationally more intensive than DFT, they can provide benchmark data for the electronic properties of this compound. A study on 1-bromonaphthalene (B1665260) utilized ab initio methods for vibrational spectral analysis. sigmaaldrich.com These methods are particularly useful for understanding electron correlation effects, which can be significant in aromatic systems.

Semi-empirical methods, on the other hand, provide a faster, albeit less accurate, means of studying large molecules. wikipedia.org These methods use parameters derived from experimental data to simplify calculations. For a molecule like this compound, semi-empirical methods could be employed for preliminary conformational analysis or for studying large assemblies of these molecules where higher-level methods would be computationally prohibitive.

Simulation of Chemical Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the chemical reactivity of this compound and for elucidating the mechanisms of reactions in which it participates.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scialert.net

For this compound, the HOMO is expected to be a π-orbital delocalized over the naphthalene ring, while the LUMO is likely a π*-orbital. The presence of the electron-withdrawing cyano group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The bromo substituent can also influence the orbital energies. Studies on substituted naphthalenes have shown that functional groups can significantly alter the HOMO-LUMO gap. researchgate.netrsc.org A smaller HOMO-LUMO gap suggests higher reactivity. scialert.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on typical values for similar aromatic compounds and would be refined by specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the cyano group, making it a likely site for interaction with electrophiles or for hydrogen bonding. The regions around the hydrogen atoms of the naphthalene ring would exhibit a positive potential. The bromine atom will also influence the electrostatic potential distribution on the aromatic ring.

Prediction and Interpretation of Spectroscopic Properties

The spectroscopic characteristics of this compound, while not extensively documented in dedicated experimental studies, can be reliably predicted and interpreted through modern computational chemistry techniques. These theoretical investigations provide valuable insights into the molecule's electronic structure and its interaction with electromagnetic radiation, which are fundamental to understanding its behavior in various chemical environments. By employing established quantum chemical methods, it is possible to simulate its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and fluorescence spectra, offering a detailed picture of its molecular properties.

Computational NMR Chemical Shift Prediction

Computational quantum mechanics serves as a powerful tool for the prediction of NMR chemical shifts, providing a means to assign and interpret experimental spectra. For this compound, theoretical calculations, typically employing Density Functional Theory (DFT), can predict the ¹H and ¹³C chemical shifts. These predictions are based on the calculation of the isotropic magnetic shielding tensors of the nuclei, which are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. Modern approaches often utilize hybrid functionals, such as B3LYP or PBE0, in conjunction with basis sets like 6-311+G(d,p), to achieve a good balance between computational cost and accuracy. Furthermore, it is crucial to account for the influence of the solvent, as solute-solvent interactions can significantly alter the electronic environment of the nuclei. Implicit solvent models, like the Polarizable Continuum Model (PCM), are frequently employed to simulate the bulk solvent effects on the chemical shifts.

Based on computational studies of similar aromatic nitriles and brominated naphthalene derivatives, the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like chloroform (B151607) (CDCl₃) can be estimated. The aromatic protons are expected to resonate in the region of 7.5–8.5 ppm, with their precise shifts influenced by the electronic effects of the bromo and cyano substituents. The bromine atom, being an electron-withdrawing group, will likely deshield the adjacent protons, shifting them to a higher frequency. The cyano group, also an electron-withdrawing group, will exert a similar effect on the protons in its vicinity.

The ¹³C chemical shifts for the naphthalene ring are predicted to appear between 110 and 140 ppm. The carbon atom of the nitrile group is expected to have a characteristic shift in the range of 115-125 ppm. The carbon atoms directly bonded to the bromine and cyano groups will exhibit shifts that are significantly influenced by the electronegativity and anisotropy of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on computational models of analogous compounds and may vary from experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 8.0 - 8.2 | 128 - 132 |

| C2 | - | 110 - 115 |

| C3 | 7.6 - 7.8 | 130 - 134 |

| C4 | 7.9 - 8.1 | 127 - 131 |

| C5 | 7.7 - 7.9 | 129 - 133 |

| C6 | 7.8 - 8.0 | 131 - 135 |

| C7 | - | 120 - 125 |

| C8 | 8.1 - 8.3 | 128 - 132 |

| C4a | - | 133 - 137 |

| C8a | - | 132 - 136 |

Theoretical UV/Vis and Fluorescence Spectra Modeling

The electronic absorption and emission properties of this compound can be effectively modeled using time-dependent density functional theory (TD-DFT). These calculations provide information about the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in the UV/Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. Similarly, the fluorescence spectrum can be simulated by calculating the energy difference between the first excited state and the ground state.

For substituted naphthalenes, the UV/Vis spectrum is typically characterized by several absorption bands corresponding to π → π* transitions. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the naphthalene ring. The bromo and cyano groups in this compound are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. This is due to the extension of the π-conjugated system and the electronic perturbations introduced by these functional groups.

Theoretical modeling of the UV/Vis spectrum of this compound would likely predict strong absorptions in the ultraviolet region, with the longest wavelength absorption band extending into the near-UV range. The fluorescence spectrum is expected to be a mirror image of the lowest energy absorption band, with the emission maximum (λ_em) occurring at a longer wavelength than the absorption maximum (Stokes shift). The magnitude of the Stokes shift can also be estimated from computational models and provides insights into the geometric relaxation of the molecule in the excited state.

Table 2: Predicted Spectroscopic Properties of this compound Note: These are estimated values based on computational models of analogous compounds and may vary from experimental data.

| Property | Predicted Value |

|---|---|

| Longest Wavelength Absorption Maximum (λ_max) | 320 - 350 nm |

| Molar Absorptivity (ε) at λ_max | 10,000 - 20,000 M⁻¹cm⁻¹ |

| Fluorescence Emission Maximum (λ_em) | 360 - 400 nm |

| Stokes Shift | 40 - 50 nm |

Molecular Dynamics and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations and other computational techniques can provide a dynamic perspective on the behavior of this compound and its interactions with its environment. These studies are crucial for understanding how the molecule behaves in solution and in condensed phases, and how it interacts with other molecules.

Analysis of Non-Covalent Interactions

The bromine atom and the nitrile group in this compound are capable of participating in a variety of non-covalent interactions that can influence its physical properties and molecular recognition behavior. The bromine atom can engage in halogen bonding, where it acts as a Lewis acid, interacting with electron-rich atoms such as oxygen or nitrogen. The strength of this interaction depends on the electrostatic potential on the surface of the bromine atom.

The nitrile group, with its lone pair of electrons on the nitrogen atom, can act as a hydrogen bond acceptor. Additionally, the π-system of the naphthalene ring can participate in π-π stacking interactions with other aromatic molecules. These interactions are driven by a combination of electrostatic and dispersion forces.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. These analyses can identify bond critical points and characterize the nature of the interactions (e.g., van der Waals, hydrogen bonding, halogen bonding).

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the nature of the solvent. MD simulations can be employed to study the solvation structure around the molecule, revealing the preferred orientation of solvent molecules and the extent of specific solute-solvent interactions.

The polarity of the solvent can affect the ground and excited state dipole moments of this compound, which in turn can influence its spectroscopic properties. For instance, in polar solvents, a larger Stokes shift in the fluorescence spectrum might be observed due to a greater stabilization of the more polar excited state.

Computational studies on similar aromatic nitriles have shown that the vibrational frequency of the nitrile stretching mode in the infrared (IR) spectrum is sensitive to the solvent environment. In protic solvents, hydrogen bonding to the nitrile nitrogen can cause a blue shift in the stretching frequency. In aprotic solvents, the frequency shift is primarily governed by the solvent's dielectric constant. These solvent-induced shifts can be modeled computationally, providing a link between the observed spectroscopic changes and the underlying intermolecular interactions.

Applications of 7 Bromo 2 Naphthonitrile and Its Derivatives in Specialized Research Fields

Medicinal and Pharmaceutical Chemistry Research

The inherent reactivity of 7-Bromo-2-naphthonitrile makes it a valuable starting material for the construction of diverse molecular architectures with potential therapeutic applications. The presence of the bromine atom allows for the introduction of various functional groups through cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted into other nitrogen-containing heterocycles.

Scaffold for Novel Therapeutic Agents

In the quest for new and effective drugs, the development of novel molecular scaffolds is of paramount importance. This compound serves as a key precursor in the synthesis of such scaffolds. A notable application is in the preparation of nitro-1,2-dihydro-3H-benzo[e]indoles. These compounds are designed as hypoxia-selective drugs and radiosensitizers for cancer therapy google.com. The synthesis utilizes this compound as a starting material to construct the complex heterocyclic framework of the final therapeutic agent.

Investigations into Anticancer Activity and Apoptosis Induction

The primary area of investigation for derivatives of this compound in medicinal chemistry is in the development of anticancer agents. Specifically, it is a crucial intermediate in the synthesis of nitro-1,2-dihydro-3H-benzo[e]indole analogues, which are being explored as hypoxia-activated prodrugs google.com. Hypoxic cells, common in solid tumors, are often resistant to conventional therapies. These prodrugs are designed to be selectively activated under hypoxic conditions, leading to the targeted destruction of cancer cells while minimizing damage to healthy, oxygenated tissues.

Antiviral and Antimicrobial Research Applications

Currently, there is a lack of specific research in peer-reviewed journals detailing the use of this compound or its direct derivatives in the development of antiviral or antimicrobial agents. While the broader class of naphthalene (B1677914) derivatives has been explored for such activities, dedicated studies originating from this specific compound are not prominent.

Enzyme Inhibition and Receptor Binding Studies

The scientific literature does not currently provide significant evidence of this compound or its immediate derivatives being specifically investigated as enzyme inhibitors or for their binding affinity to particular biological receptors. Research in this area appears to be limited or not widely published.

Structure-Activity Relationship (SAR) and Drug Likeness Predictions

As this compound is primarily utilized as a starting material for more complex molecules, comprehensive Structure-Activity Relationship (SAR) studies and drug likeness predictions are typically performed on the final synthesized compounds rather than on the initial building block itself. The influence of the bromo- and nitrile-substituted naphthalene core on the biological activity of the final products is an integral part of the broader SAR analyses of the resulting therapeutic candidates. However, dedicated computational studies on the drug likeness of this compound itself are not a common focus of published research.

Advanced Materials Science and Engineering

The application of this compound in the field of advanced materials science and engineering is an area with potential that is not yet extensively explored in available research. The rigid, aromatic structure of the naphthalene core suggests that its derivatives could be investigated for applications in organic electronics or as components of functional polymers. The presence of the bromine atom offers a handle for polymerization reactions or for the introduction of functionalities that could influence the material's electronic or photophysical properties. However, at present, there is a scarcity of published studies specifically detailing the synthesis and characterization of advanced materials derived from this compound.

Precursors for Functional Organic Materials

The synthesis of functional organic materials often relies on the use of well-defined molecular precursors that can be systematically modified to achieve desired properties. This compound serves as an important precursor in this context, primarily due to the presence of the bromine atom, which is amenable to a wide range of cross-coupling reactions. These reactions allow for the extension of the π-conjugated system, a key feature for many functional organic materials.

One important class of functional organic materials is oligo(phenylene ethynylene)s (OPEs), which are known for their optical, bioactive, and electrical properties mdpi.comnih.gov. The synthesis of OPEs and related conjugated systems frequently employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, where a halo-aromatic compound is coupled with an alkyne or an organoboron reagent, respectively. In this synthetic strategy, this compound can be envisioned as the halo-aromatic component, providing the naphthalene-2-carbonitrile core to the final material. The nitrile group can further be used to tune the electronic properties of the resulting material or to serve as an attachment point for other functional groups.

The following table summarizes the key reactions that enable the use of this compound as a precursor for functional organic materials:

| Reaction Type | Reactants | Catalyst | Product Type | Potential Application |

| Sonogashira Coupling | This compound, Terminal Alkyne | Palladium/Copper | Naphthylene-ethynylene oligomers | Molecular wires, Optoelectronics |

| Suzuki Coupling | This compound, Arylboronic acid | Palladium | Biaryl compounds, Conjugated polymers | Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs) |

| Heck Coupling | This compound, Alkene | Palladium | Stilbene derivatives | Fluorescent probes, Organic semiconductors |

| Buchwald-Hartwig Amination | This compound, Amine | Palladium | N-Aryl amines | Hole-transport materials |

Development of Optoelectronic Devices and Molecular Wires

The development of molecular-scale electronic components is a major goal in nanotechnology. "Molecular wires," which are single molecules or linear chains of molecules capable of conducting an electrical current, are a fundamental component of such devices mdpi.com. Oligo(phenylene ethynylene)s (OPEs) and oligo(naphthylene-ethynylene)s are leading candidates for molecular wires due to their rigid, linear structure and extended π-conjugation, which facilitates charge transport.

The synthesis of oligo(naphthylene-ethynylene) molecular rods has been successfully achieved through palladium-catalyzed Sonogashira reactions between naphthyl halides and acetylenes. This methodology can be directly applied to this compound to construct molecular wires incorporating the 2-cyanonaphthalene unit. The bromine atom serves as the reactive site for the coupling reaction, allowing for the step-wise construction of oligomers with defined lengths. The terminal nitrile group can be used to anchor the molecular wire to metal contacts in a device or to modify the electronic properties of the wire.

The electronic properties of naphthalene derivatives are highly dependent on the substitution pattern. The introduction of electron-withdrawing groups, such as the nitrile group in this compound, can significantly impact the HOMO and LUMO energy levels of the resulting materials, thereby influencing their charge injection and transport properties in optoelectronic devices.

Applications in Liquid Crystal Technologies and Polymer Formulations

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) are typically anisotropic in shape, often being rod-like or disk-like. The rigid, planar structure of the naphthalene core makes it an excellent building block for liquid crystals.

This compound, with its elongated naphthalene core and the presence of a polar nitrile group, is a promising candidate for the synthesis of liquid crystalline materials. The nitrile group is a common feature in many commercial liquid crystals, as its strong dipole moment contributes to a large positive dielectric anisotropy, a key property for the operation of twisted nematic and other types of liquid crystal displays (LCDs). The bromine atom provides a convenient point for further molecular elaboration, allowing for the attachment of flexible alkyl chains or other mesogenic units to promote the formation of liquid crystalline phases. Bent-core liquid crystals based on naphthalene have been synthesized and shown to exhibit unique mesophases colorado.eduajchem-a.com.

In the realm of polymer formulations, the bromo-functionality of this compound enables its use as a monomer in the synthesis of conjugated polymers via palladium-catalyzed cross-coupling reactions, such as Suzuki polymerization researchgate.net. The resulting polymers would feature the 2-cyanonaphthalene moiety in the polymer backbone, which could impart desirable optical and electronic properties, as well as high thermal stability.

Catalysis Research

In the field of catalysis, this compound and its derivatives can play a dual role: they can be transformed into ligands for metal catalysts, or they can act as reactive intermediates in catalytic cycles.

Role as Ligands in Metal-Catalyzed Reactions

Ligands are crucial components of homogeneous catalysts, as they modulate the steric and electronic properties of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. The development of new ligands is a constant pursuit in catalysis research nih.gov.

While this compound itself is not typically used directly as a ligand, it serves as a valuable starting material for the synthesis of more complex ligand structures. The nitrile group can act as a coordinating group to a metal center, although it is a relatively weak σ-donor. More commonly, the nitrile group can be chemically transformed into other functional groups that are more effective coordinating agents, such as amines or phosphines.

The bromine atom on the naphthalene ring is the key to elaborating the structure of this compound into a sophisticated ligand. For example, through Suzuki or other cross-coupling reactions, phosphorus-containing groups can be introduced to create phosphine ligands. Bipyridine-type ligands, which are widely used in catalysis, can also be synthesized using this compound as a starting material. The naphthalene backbone can provide steric bulk and rigidity to the ligand, which can be advantageous in controlling the stereoselectivity of a catalytic reaction.

Use as Reactive Intermediates in Catalytic Cycles

This compound is an ideal substrate to study and utilize as a reactive intermediate in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions nih.gov. The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent metal center, such as palladium(0). This is the initial and often rate-determining step in many cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The catalytic cycle of the Suzuki-Miyaura reaction provides a clear example of the role of this compound as a reactive intermediate. The cycle can be summarized in the following steps:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate, (7-cyano-2-naphthyl)palladium(II) bromide.

Transmetalation: In the presence of a base, an organoboron compound (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

The following table outlines the role of this compound in the key steps of a Suzuki-Miyaura cross-coupling reaction:

| Step | Description | Intermediate involving the Naphthalene Moiety |

| 1. Oxidative Addition | The C-Br bond of this compound adds across the Pd(0) center. | (7-cyano-2-naphthyl)palladium(II) bromide |

| 2. Transmetalation | An organic group from a boronic acid replaces the bromide on the palladium complex. | Di-organo-palladium(II) complex |

| 3. Reductive Elimination | The two organic groups are reductively eliminated from the palladium center to form a new C-C bond. | Product (e.g., a biaryl) |

The electronic nature of the 2-cyanonaphthalene moiety can influence the kinetics of these steps. The electron-withdrawing nitrile group can facilitate the oxidative addition step. By studying the reactivity of this compound in these reactions, researchers can gain a deeper understanding of the mechanisms of catalytic cross-coupling reactions and develop more efficient catalytic systems.

Future Research Directions and Emerging Opportunities for 7 Bromo 2 Naphthonitrile

Sustainable Synthesis Approaches and Green Chemistry Principles

The development of environmentally benign synthetic routes to valuable chemical intermediates is a cornerstone of modern chemistry. For 7-bromo-2-naphthonitrile, future research is anticipated to focus on aligning its production with the principles of green chemistry. This involves the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current research in the broader field of aromatic nitrile synthesis is moving away from traditional methods that often employ harsh conditions and toxic cyanide reagents. The focus is shifting towards catalytic approaches, such as transition-metal-catalyzed cyanation reactions, which can offer higher selectivity and efficiency under milder conditions. The application of these modern methods to the synthesis of this compound presents a significant opportunity for sustainable production.

Furthermore, the principles of atom economy and process intensification are likely to drive innovation in this area. The development of continuous flow processes for the synthesis of this compound could offer significant advantages over traditional batch production, including improved heat and mass transfer, enhanced safety, and the potential for in-line purification.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Potential Application to this compound Synthesis |

| Catalysis | Development of reusable solid-supported catalysts to replace homogeneous catalysts. |

| Safer Solvents & Reagents | Utilization of greener solvent alternatives and non-toxic cyanide sources. |

| Energy Efficiency | Exploration of microwave-assisted or photocatalytic reactions to reduce energy input. |

| Waste Prevention | Design of synthetic routes with high atom economy to minimize by-product formation. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound, possessing both a reactive bromine atom and a versatile nitrile group, opens the door to a wide array of chemical transformations. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a diverse range of substituents at the 7-position of the naphthalene (B1677914) core. This allows for the systematic modification of the molecule's electronic and steric properties.

The nitrile group, on the other hand, can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. This versatility is crucial for the synthesis of complex molecules with tailored properties. Future research will likely focus on uncovering novel and unprecedented transformations of this compound, potentially through the use of innovative catalytic systems or by exploring its reactivity under non-conventional conditions, such as photochemical or electrochemical activation.

Integration into Complex Supramolecular Architectures

The rigid and planar structure of the naphthalene core makes this compound an attractive building block for the construction of complex supramolecular architectures. The ability to introduce various functional groups through the bromine and nitrile moieties allows for the design of molecules with specific recognition and self-assembly properties.

Future research in this area could explore the incorporation of this compound derivatives into macrocycles, cages, and polymers. The nitrile group can act as a hydrogen bond acceptor or a coordination site for metal ions, while the bromo-substituent can be used to direct crystal packing through halogen bonding interactions. The development of such supramolecular systems could lead to new materials with applications in areas such as molecular sensing, gas storage, and catalysis.

Advanced Biomedical and Materials Science Applications

The unique electronic and structural features of this compound make it a promising scaffold for the development of advanced materials and bioactive molecules.

In the realm of materials science, the extended π-system of the naphthalene core suggests potential applications in organic electronics. By strategically modifying the molecule through cross-coupling reactions, it may be possible to tune its photophysical and electronic properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of different functional groups can influence the material's charge transport characteristics, emission color, and energy levels.

From a biomedical perspective, this compound has been identified as a key intermediate in the synthesis of nitrobenzindoles, a class of compounds investigated for their potential in cancer therapy. google.com Specifically, it is a precursor to molecules designed as hypoxia-selective drugs and radiosensitizers. google.com These compounds are intended to target the low-oxygen environments often found in solid tumors, a significant challenge in cancer treatment. The development of derivatives of this compound could lead to new therapeutic agents with improved efficacy and selectivity.

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Tunable photoluminescent properties of the naphthalene core. |

| Organic Field-Effect Transistors (OFETs) | Potential for charge transport in appropriately designed derivatives. | |

| Biomedical Science | Anticancer Agents | Precursor to hypoxia-activated prodrugs for cancer therapy. google.com |

| Molecular Probes | The naphthalene scaffold can be functionalized to create fluorescent probes for biological imaging. |

Q & A

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.

- Waste Management : Neutralize nitrile-containing waste with alkaline permanganate before disposal.

Safety data for structurally similar bromonitriles provide precedent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。